Methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with methylthio reagents in the presence of suitable catalysts . The reaction conditions often involve refluxing in methanolic solutions for several hours to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reflux conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; ambient to elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isoxazole compounds .
Scientific Research Applications
Methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit specific receptors, or interfere with cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound shares a similar isoxazole core but lacks the methylthio group, resulting in different chemical properties and biological activities.
3-Amino-5-methylisoxazole: Another related compound, differing in the position of the amino group, which affects its reactivity and applications.
Uniqueness: Methyl 5-amino-3-(methylthio)isoxazole-4-carboxylate is unique due to the presence of both amino and methylthio groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
methyl 5-amino-3-methylsulfanyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O3S/c1-10-6(9)3-4(7)11-8-5(3)12-2/h7H2,1-2H3 |
InChI Key |
AYNCAFOSIUQUKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.